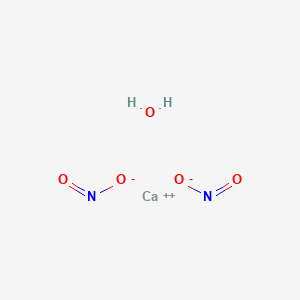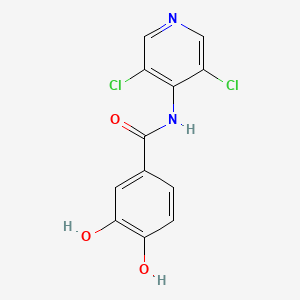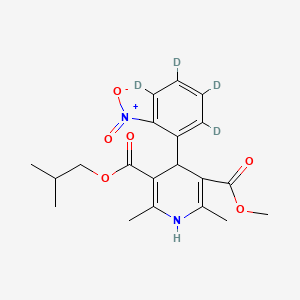
Nisoldipine D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nisoldipine is a calcium channel blocker used to treat high blood pressure (hypertension) in adults . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation .
Synthesis Analysis
A simple and rapid quantification method was developed for determining nisoldipine in plasma. After a simple protein precipitation with a mixture of 10% of zinc sulfate and methanol, the analytes were chromatographed on a reversed-phase C18 column, and detected by MS/MS .Chemical Reactions Analysis
Nisoldipine in human plasma has been mainly determined using liquid or gas chromatography with mass spectrometry, following a liquid–liquid extraction . Also, a method has been established for separation of nisoldipine and impurities, for example reactants, products of side-reactions, and photodegradation products, by HPTLC on LiChrospher Si 60 F254s plates with detection at 280 nm .Physical And Chemical Properties Analysis
Nisoldipine is a poorly water-soluble BCS Class II drug with low bioavailability . Amorphous solid dispersion of nisoldipine by solvent evaporation technique was developed to improve its solubility and bioavailability .Aplicaciones Científicas De Investigación
Pharmaceutical Formulation Development
Nisoldipine-d4 has been utilized in the development of solid dispersion-based sublingual films . This application aims to improve the bioavailability of Nisoldipine, which is typically low due to its poor aqueous solubility and presystemic metabolism . The use of solvent casting techniques with carriers like Soluplus® has shown to enhance the solubility of Nisoldipine-d4 significantly .
Enhancement of Drug Dissolution
In the field of drug dissolution, Nisoldipine-d4’s solid dispersions have been formulated to rapidly disintegrate and release the drug. This is particularly beneficial for drugs that exhibit slow dissolution rates, which can be a limiting factor for absorption .
Bioavailability Improvement
Research has been conducted to improve the oral bioavailability of Nisoldipine-d4 through the development of a self-microemulsifying drug delivery system . This approach is designed to enhance the absorption of lipophilic drugs like Nisoldipine-d4, which belong to the BCS class 2 and suffer from low bioavailability .
Amorphous Solid Dispersion (ASD)
Nisoldipine-d4 has been studied for its potential in creating amorphous solid dispersions using the solvent evaporation technique. The goal is to stabilize the amorphous form of the drug, which can lead to improved solubility and bioavailability .
Polymer Selection for ASD
The selection of appropriate polymers for the development of ASDs of Nisoldipine-d4 is crucial. Studies have shown that polymers like PVP can stabilize the amorphous form of Nisoldipine-d4, maintaining its stability under accelerated conditions .
Micromeritics Property Enhancement
Nisoldipine-d4’s ASDs have been evaluated for their micromeritics properties, such as flow behavior, which are essential for the manufacturing process. Improved properties can lead to better handling and processing of the pharmaceutical product .
Oral Bioavailability Studies
The impact of Nisoldipine-d4’s ASDs on oral bioavailability has been assessed. Studies indicate significant improvements in maximum concentration (Cmax) and area under the curve (AUC) when compared to the crystalline form of the drug .
Scale-Up Feasibility
Research on Nisoldipine-d4 also includes scale-up feasibility studies for its ASDs. The transition from lab-scale formulation techniques to scalable methods like spray drying is critical for commercial production .
Mecanismo De Acción
Target of Action
Nisoldipine-d4, also known as Nisoldipine D4, is a calcium channel blocker of the 1,4-dihydropyridine class . It primarily acts on vascular smooth muscle cells . The primary targets of Nisoldipine-d4 are the voltage-gated L-type calcium channels in these cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.
Mode of Action
Nisoldipine-d4 stabilizes the voltage-gated L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium in smooth muscle cells . This prevention of calcium-dependent smooth muscle contraction leads to subsequent vasodilation . In other words, it prevents the muscles in the walls of arteries and arterioles from contracting, thus allowing these blood vessels to relax and widen.
Pharmacokinetics
Nisoldipine-d4 exhibits linear pharmacokinetics in the therapeutic dose range . It is well absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) reached within 4-14 hours . Despite its low bioavailability, the intra-individual changes in area under the curve (AUC) after repeated drug intake are only 36% . Nisoldipine-d4 is eliminated from plasma according to a three-compartment model with half-lives of 4 min, 1.7 h, and 10.7 h . It is extensively metabolized in the liver, primarily by the enzyme CYP3A4 .
Result of Action
The primary result of Nisoldipine-d4’s action is the relaxation and dilation of the coronary and systemic arteries . This leads to decreased systemic blood pressure and decreased afterload . It also results in increased oxygen delivery to the myocardial tissue . Therefore, Nisoldipine-d4 is used for the treatment of chronic angina pectoris and hypertension .
Action Environment
The action, efficacy, and stability of Nisoldipine-d4 can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers such as rifampicin or carbamazepine could reduce the effectiveness of Nisoldipine-d4, while CYP3A4 inhibitors such as ketoconazole can increase the amount of Nisoldipine-d4 in the body more than 20-fold . Furthermore, no special recommendations for drug intake related to meals are necessary .
Safety and Hazards
Direcciones Futuras
Nisoldipine is used alone or together with other medicines to treat high blood pressure . The dosage form includes oral tablet, extended release . There are ongoing efforts to improve the solubility and oral bioavailability of Nisoldipine, such as the development of Nisoldipine-loaded self-nanoemulsifying drug delivery system .
Propiedades
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC(C)C)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

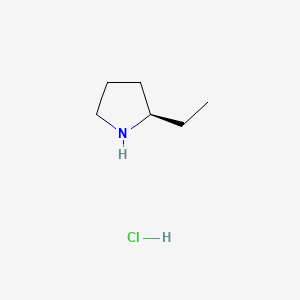
![[(R)-2,2/'-BIS(DIPHENYLPHOSPHINO)-1,1/'-BINAPHTHYL]BIS(2-METHYLALLYL)RUTHENIUM(II)](/img/no-structure.png)
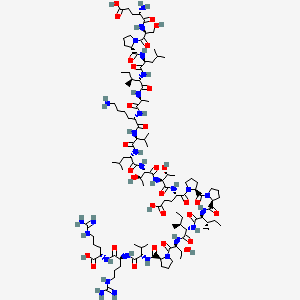
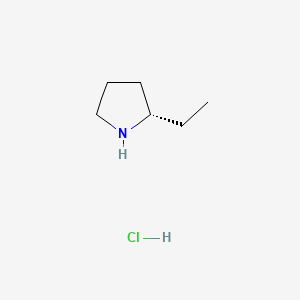


![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)
